molecular formula C20H15F3N2O2 B11090123 N-[2-(4-methylphenoxy)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide

N-[2-(4-methylphenoxy)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide

Cat. No.: B11090123
M. Wt: 372.3 g/mol
InChI Key: MPFPZIJBXYKDIG-UHFFFAOYSA-N
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Description

N-[2-(4-methylphenoxy)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide is a synthetic organic compound characterized by its complex aromatic structure. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylphenoxy)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-methylphenol with a suitable halogenating agent to form 4-methylphenoxy halide.

    Coupling with Trifluoromethylated Benzene: The phenoxy intermediate is then coupled with a trifluoromethylated benzene derivative under conditions that promote nucleophilic aromatic substitution.

    Pyridine Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenoxy ring, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(4-methylphenoxy)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group is particularly valuable for introducing fluorine atoms into organic compounds, which can significantly alter their chemical properties.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its unique structure allows it to bind to specific proteins or enzymes, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making it a valuable feature in drug design.

Industry

Industrially, this compound is used in the development of advanced materials, including polymers and coatings, where its chemical stability and unique properties are advantageous.

Mechanism of Action

The mechanism by which N-[2-(4-methylphenoxy)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, influencing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chloro-2-methylphenoxy)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide
  • N-[2-(4-methoxyphenoxy)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide

Uniqueness

Compared to similar compounds, N-[2-(4-methylphenoxy)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide is unique due to the presence of the 4-methylphenoxy group. This structural feature can influence its chemical reactivity and interaction with biological targets, potentially offering distinct advantages in specific applications.

Properties

Molecular Formula

C20H15F3N2O2

Molecular Weight

372.3 g/mol

IUPAC Name

N-[2-(4-methylphenoxy)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C20H15F3N2O2/c1-13-4-7-16(8-5-13)27-18-9-6-15(20(21,22)23)11-17(18)25-19(26)14-3-2-10-24-12-14/h2-12H,1H3,(H,25,26)

InChI Key

MPFPZIJBXYKDIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CN=CC=C3

Origin of Product

United States

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